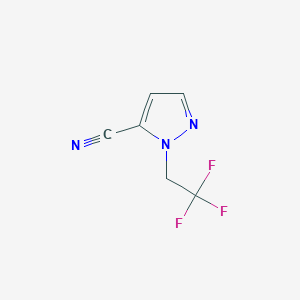

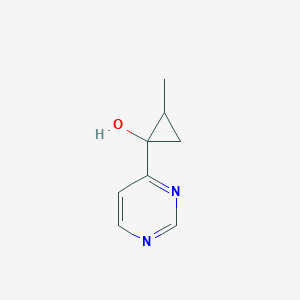

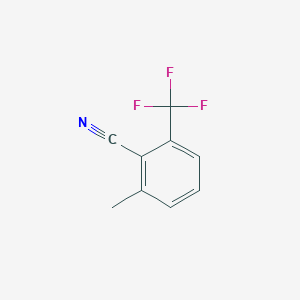

![molecular formula C14H9N3 B13112420 1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)

1H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-indolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant attention due to its unique structural framework and diverse applications. This compound is characterized by a fused ring system consisting of an indole and a quinoxaline moiety. The indoloquinoxaline framework is prevalent in various biologically active molecules, making it a valuable target for synthetic and medicinal chemistry .

Preparation Methods

The synthesis of 1H-indolo[2,3-b]quinoxaline typically involves several key methods:

Condensation Reactions: One of the most common synthetic routes involves the condensation of isatin with o-phenylenediamine.

Transition-Metal-Catalyzed Reactions: Modern methods include transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization.

Nanoparticle Catalysis: The use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles has been proposed for the reactions of substituted isatins with o-phenylenediamine under microwave irradiation, leading to high-yield products.

Chemical Reactions Analysis

1H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, which are crucial for its application in redox flow batteries.

Substitution Reactions: Palladium-catalyzed C–N coupling and C–H activation reactions are commonly used to synthesize indoloquinoxaline derivatives.

Cycloaddition Reactions: These reactions are frequently employed in the synthesis of indoloquinoxaline derivatives, often involving isatin and o-phenylenediamine.

Scientific Research Applications

1H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Medicinal Chemistry: The compound exhibits antiviral, antitumor, and antidiabetic activities.

Materials Science: Indoloquinoxaline derivatives are used in optoelectronic devices as sensitizers, semiconductors, light-emitting materials, and sensor materials.

Energy Storage: The compound has been evaluated as a low reduction potential and high stability anolyte scaffold for nonaqueous redox flow batteries.

Mechanism of Action

The mechanism of action of 1H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This interaction stabilizes the DNA duplex, which is crucial for its anticancer and antiviral activities . The compound also affects the balance of intracellular reactive oxygen species (ROS), regulating lipid peroxidation and mitochondrial membrane permeability .

Comparison with Similar Compounds

1H-indolo[2,3-b]quinoxaline can be compared with other similar compounds such as:

Ellipticine: A naturally occurring alkaloid with a similar structural framework, known for its antitumor properties.

Indeno[1,2-b]quinoxaline: Another heterocyclic compound with notable applications in various fields of chemistry.

1,2,3-Triazole Derivatives: These compounds exhibit significant antimicrobial, cytostatic, and anti-inflammatory activities.

Properties

Molecular Formula |

C14H9N3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1H-indolo[2,3-b]quinoxaline |

InChI |

InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-6,8H,7H2 |

InChI Key |

UICYEZZCEFNKDM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=NC3=C4C=CC=CC4=NC3=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

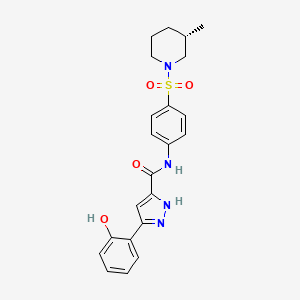

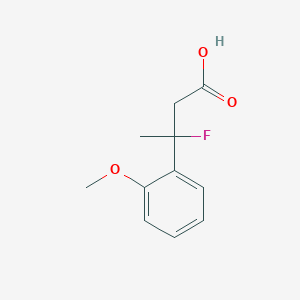

![3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one](/img/structure/B13112383.png)

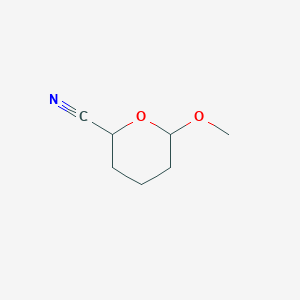

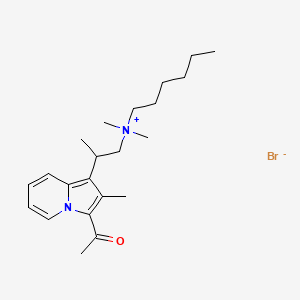

![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)

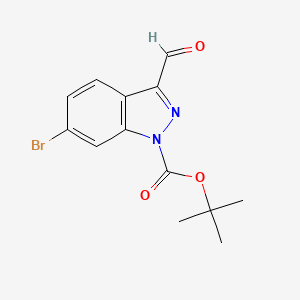

![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)